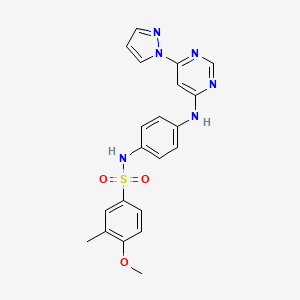![molecular formula C15H17N7O2S B2714632 5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1286726-29-1](/img/structure/B2714632.png)
5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N7O2S and its molecular weight is 359.41. The purity is usually 95%.
The exact mass of the compound 5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with structural elements related to "5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide" have shown promising antimicrobial properties. For instance, derivatives of 1,2,4-triazole and 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial activities. These studies have demonstrated that certain compounds exhibit moderate to good activities against tested Gram-positive, Gram-negative bacterial strains as well as fungal strains. The structural motifs present in these compounds, including triazole and oxadiazole rings, are key features contributing to their antimicrobial efficacy (Jadhav et al., 2017), (Basoğlu et al., 2013).
Anticancer Activity
Research on compounds incorporating triazole, oxadiazole, and thiazole scaffolds has also explored their potential anticancer activities. These investigations have led to the development of novel compounds that exhibit significant in vitro anticancer activity against various cancer cell lines. The presence of these heterocyclic components in the molecule's structure is believed to contribute to its ability to target and inhibit the growth of cancer cells, suggesting that similar compounds could be explored for anticancer applications (Ravinaik et al., 2021).
Pharmacological Significance
The pharmacological significance of triazoles, in general, has been well-documented, with these compounds displaying a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. The incorporation of triazole along with other heterocyclic structures like oxadiazole and thiazole into a compound's design is a common strategy for enhancing its pharmacological profile. This approach has led to the discovery of compounds with promising therapeutic potential, indicating that further exploration of similar compounds could be fruitful (Singh et al., 2021).
Propiedades
IUPAC Name |
5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S/c1-8-13(14(23)16-7-12-17-9(2)20-24-12)19-21-22(8)15-18-10-5-3-4-6-11(10)25-15/h3-7H2,1-2H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNDQOHXNAVCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NCC4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-7-methylfuro[3,4-b]pyridin-5-one](/img/structure/B2714549.png)
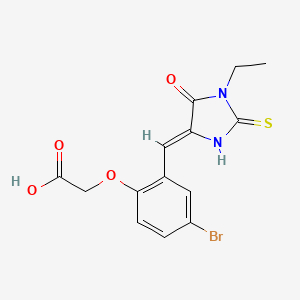
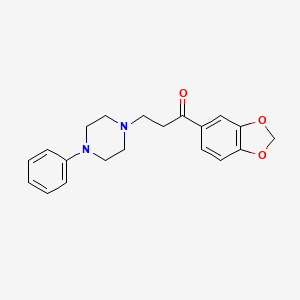
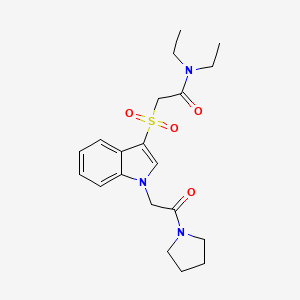

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2714556.png)
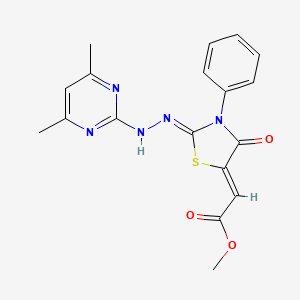
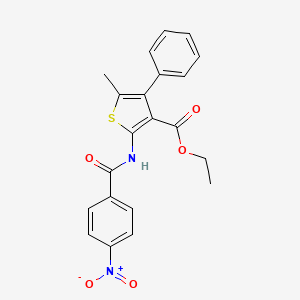
![1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2714565.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)

![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)
![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)
